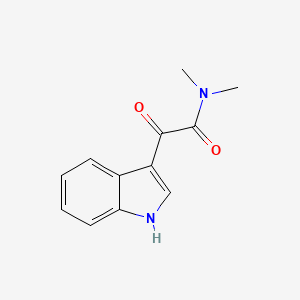
Bromure de décyltriméthylammonium
Vue d'ensemble
Description
Decyltrimethylammonium bromide is a quaternary ammonium compound with the chemical formula C13H30BrN . It is commonly used as a surfactant due to its ability to lower the surface tension of liquids. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Applications De Recherche Scientifique
Decyltrimethylammonium bromide has a wide range of applications in scientific research:
Mécanisme D'action
Decyltrimethylammonium bromide, also known as a quaternary ammonium compound, is an organic chemical substance with the molecular formula C13H30BrN . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
Decyltrimethylammonium bromide is a type of surfactant . Its primary targets are membrane-bound proteins and peptides . It interacts with these targets, disrupting hydrophobic interactions and electrostatic forces .
Mode of Action
The compound’s interaction with its targets results in the solubilization of these proteins and peptides . This makes them accessible for analysis and characterization . The compound’s unique properties allow it to form micelle structures in water , which can enhance its interaction with its targets.
Pharmacokinetics
As a surfactant, it is expected to have good solubility in both water and alcohol , which could influence its bioavailability.
Result of Action
The primary result of decyltrimethylammonium bromide’s action is the solubilization of membrane-bound proteins and peptides . This can facilitate their analysis and characterization, and potentially influence various biochemical processes.
Action Environment
The action of decyltrimethylammonium bromide can be influenced by environmental factors. For instance, it should be stored away from oxidizing agents, and in a cool, dry place to avoid contact with moisture and water sources . Its stability under normal temperature and pressure conditions suggests that it can maintain its efficacy in a variety of environments .
Analyse Biochimique
Biochemical Properties
Decyltrimethylammonium bromide plays a significant role in biochemical reactions, primarily due to its surfactant nature. It interacts with enzymes, proteins, and other biomolecules by disrupting hydrophobic interactions and electrostatic forces. This compound is particularly effective in solubilizing membrane-bound proteins and peptides, making them accessible for analysis and characterization . Additionally, decyltrimethylammonium bromide can form micelles, which are useful in various biochemical assays and reactions .
Cellular Effects
Decyltrimethylammonium bromide affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can disrupt the integrity of cell membranes, leading to changes in ion transport and membrane potential . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of specific genes .
Molecular Mechanism
The molecular mechanism of decyltrimethylammonium bromide involves its ability to bind to biomolecules and disrupt their interactions. It can inhibit or activate enzymes by altering their conformation and binding sites . Additionally, this compound can induce changes in gene expression by interacting with DNA and RNA, affecting the transcription and translation processes . The surfactant properties of decyltrimethylammonium bromide enable it to solubilize hydrophobic molecules, facilitating their analysis and characterization .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of decyltrimethylammonium bromide can change over time. The stability and degradation of this compound are influenced by factors such as temperature, pH, and concentration . Long-term exposure to decyltrimethylammonium bromide can lead to alterations in cellular function, including changes in membrane integrity, enzyme activity, and gene expression . These temporal effects are crucial for understanding the compound’s behavior in various experimental conditions.
Dosage Effects in Animal Models
The effects of decyltrimethylammonium bromide vary with different dosages in animal models. At low doses, it can enhance membrane permeability and facilitate the uptake of specific molecules . At high doses, it may exhibit toxic or adverse effects, such as cell lysis, inflammation, and disruption of normal cellular functions . Understanding the dosage effects is essential for determining the optimal concentration for experimental and therapeutic applications.
Metabolic Pathways
Decyltrimethylammonium bromide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in lipid and protein metabolism . This compound’s role in metabolic pathways is critical for understanding its impact on cellular function and overall metabolism.
Transport and Distribution
Within cells and tissues, decyltrimethylammonium bromide is transported and distributed through interactions with transporters and binding proteins . It can accumulate in specific cellular compartments, influencing its localization and activity . The transport and distribution of this compound are essential for understanding its effects on cellular processes and its potential therapeutic applications.
Subcellular Localization
Decyltrimethylammonium bromide exhibits specific subcellular localization, which affects its activity and function. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and its impact on cellular function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Decyltrimethylammonium bromide is typically synthesized through the reaction of 1-bromodecane with trimethylamine . The reaction proceeds as follows:
C10H21Br+N(CH3)3→C10H21N(CH3)3+Br−
This reaction is usually carried out in an inert atmosphere at room temperature. The product is then purified by recrystallization from ethanol and dried under vacuum .
Industrial Production Methods: In industrial settings, the production of decyltrimethylammonium bromide involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in bulk and purified using large-scale crystallization and drying techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Decyltrimethylammonium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other halides. The reaction conditions often include aqueous or alcoholic solvents.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products:
Substitution Reactions: The major products are often the corresponding quaternary ammonium salts with different anions.
Oxidation and Reduction Reactions: The products depend on the specific reagents used but may include various oxidized or reduced forms of the compound.
Comparaison Avec Des Composés Similaires
Dodecyltrimethylammonium bromide: This compound has a longer alkyl chain (12 carbons) compared to decyltrimethylammonium bromide (10 carbons).
Hexadecyltrimethylammonium bromide: With an even longer alkyl chain (16 carbons), this compound is used in similar applications but may have different solubility and micelle formation properties.
Uniqueness: Decyltrimethylammonium bromide is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in certain applications, such as micelle formation and protein solubilization, where other surfactants may not perform as well .
Propriétés
IUPAC Name |
decyl(trimethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30N.BrH/c1-5-6-7-8-9-10-11-12-13-14(2,3)4;/h5-13H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMFYJJFUUUCRZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15053-09-5 (Parent) | |
| Record name | 1-Decanaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002082840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80883792 | |
| Record name | 1-Decanaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2082-84-0 | |
| Record name | Decyltrimethylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2082-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Decanaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002082840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decyltrimethylammonium bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9951 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Decanaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Decanaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decyltrimethylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.563 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Decyltrimethylammonium bromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE2Q73PXL4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



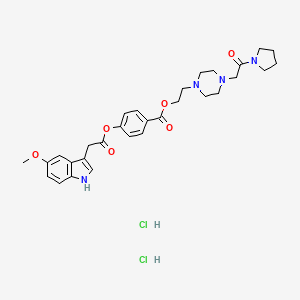
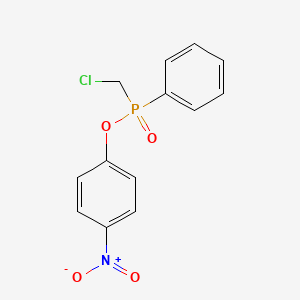




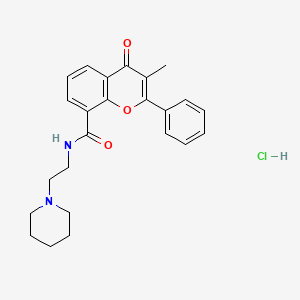
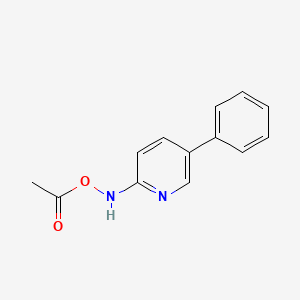
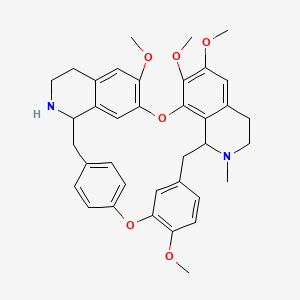
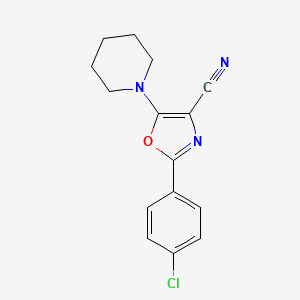
![(1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylthio)-1,3,4-oxadiazol-2-yl]ethanamine](/img/structure/B1196862.png)
![2-(2-Methoxyphenyl)-5-[2-(4-methoxyphenyl)ethylamino]-4-oxazolecarbonitrile](/img/structure/B1196864.png)
